4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is a chemical compound that falls under the category of benzamides. This compound features a benzamide core with an ethyl substituent at the para position and a 2-ethyl-2H-tetrazol-5-yl group attached to the nitrogen atom. The incorporation of the tetrazole ring is significant due to its bioisosteric properties, which can enhance the pharmacological profile of potential drug candidates.
The compound is classified as a benzamide derivative and is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The tetrazole moiety is often associated with various biological activities, making it a subject of interest in research focused on drug design and development.
The synthesis of 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide typically involves several steps:
The molecular structure of 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide can be described by its molecular formula and molecular weight of approximately . The compound's structural features include:
The crystal structure has been characterized, revealing insights into its molecular conformation and intermolecular interactions which may influence its biological activity.
4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide can undergo various chemical reactions:
The mechanism of action for 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets within biological systems. The tetrazole ring acts as a bioisostere for carboxylic acids, allowing it to bind effectively to enzyme active sites or receptor binding pockets. This binding can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects that are being explored in medicinal chemistry.
The physical properties include:
Key chemical properties involve:
4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has several promising applications:
Benzamide-tetrazole hybrids represent a strategically engineered class of bioactive molecules that leverage the complementary pharmacophoric features of both subunits. The benzamide moiety provides a rigid planar scaffold capable of engaging target proteins through hydrogen bonding via its carbonyl group and π-π stacking interactions through its aromatic ring. Tetrazole rings, as bioisosteric replacements for carboxylic acids, offer distinct advantages including enhanced bioavailability, metabolic stability, and the ability to form ionic interactions at physiological pH while maintaining a similar pKa range (typically 4.5-5.0). This hybrid architecture has demonstrated remarkable versatility in drug-target interactions, as evidenced by GPR35 agonists where N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives exhibited sub-micromolar potency (EC~50~ values as low as 0.041 μM) through simultaneous engagement of hydrophobic pockets and hydrogen bonding networks [6]. The 1,5-disubstituted tetrazole configuration in particular enables optimal vectorial orientation of pharmacophoric elements, a design principle successfully employed in clinical agents like the antihypertensive drug losartan .
Current pharmacophore optimization strategies emphasize strategic alkyl substitution to fine-tune ligand-protein interactions while maintaining favorable physicochemical profiles. The 4-ethyl substitution on the benzamide ring represents a calculated approach to enhance hydrophobic enclosure within target binding pockets without exceeding Lipinski parameters—evidenced by the compound's molecular weight of 246.3 g/mol and moderate logP value (predicted ≈3.2). This design aligns with trends observed in tankyrase 1 (TNKS1) inhibitors where ethyl and related alkyl groups improved potency (IC~50~ values reaching 0.8 nM) by occupying hydrophobic subsites [1]. Similarly, systematic optimization of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives demonstrated that lipophilic substituents (e.g., bromo, methoxy) at specific positions enhanced GPR35 agonism by up to 500-fold compared to unsubstituted analogs [6]. The dual ethylation (tetrazole N2-position and benzamide para-position) balances steric occupancy with metabolic stability, addressing the recurrent challenge of rapid clearance observed in early-generation tetrazole therapeutics.
Tetrazole pharmacology has evolved substantially since Bladin's 1885 synthesis of 2-cyanophoric-5-phenyltetrazole. Key milestones include the 1950s emergence of tetrazoles in agricultural chemistry, the 1980s development of cephalosporin antibiotics (e.g., cefazolin) featuring 1,5-disubstituted tetrazoles, and the 1990s breakthrough angiotensin II receptor blockers (ARBs) like losartan. Contemporary research has expanded into diverse therapeutic areas:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6